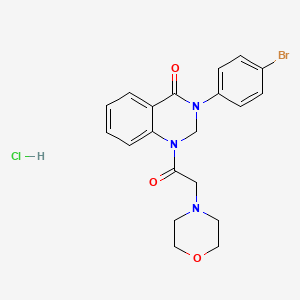
Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole-3-carboxylic acid derivatives typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds . The formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI is a common method . The highest product yields are achieved using tetrazole-1-acetic acid as the ligand . Another method involves the cascade reactions of anilines with methyl perfluoroalk-2-ynoates in the presence of Pd(OAc)2, leading to indole derivatives with good yields .
Industrial Production Methods: Industrial production methods for indole-3-carboxylic acid derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of indole-3-carboxylic acid derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acid oxides, while reduction reactions can produce indole-3-carboxylic acid alcohols .
Applications De Recherche Scientifique
Indole-3-carboxylic acid derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology, they are studied for their potential as plant growth regulators and herbicides . In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, they are used in the development of new drugs and pharmaceuticals .
Mécanisme D'action
The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors and enzymes, modulating their activity and leading to various biological effects . For example, some indole-3-carboxylic acid derivatives act as auxin receptor protein TIR1 antagonists, affecting plant growth and development . The molecular targets and pathways involved in their mechanism of action are still being studied to fully understand their effects .
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid derivatives can be compared with other similar compounds, such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole core structure, they differ in their side chains and functional groups, leading to variations in their biological activity and applications . Indole-3-carboxylic acid derivatives are unique due to their specific chemical structure, which allows for a wide range of modifications and applications .
List of Similar Compounds:- Indole-3-acetic acid
- Indole-3-butyric acid
- Indole-3-propionic acid
- Indole-3-lactic acid
Propriétés
Numéro CAS |
18235-85-3 |
|---|---|
Formule moléculaire |
C17H25ClN2O3 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-(3-ethoxycarbonyl-5-methoxy-1-methylindol-2-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-6-22-17(20)16-13-11-12(21-5)7-8-14(13)19(4)15(16)9-10-18(2)3;/h7-8,11H,6,9-10H2,1-5H3;1H |
Clé InChI |
VOWCKKZRXLOOIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)CC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)




![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)






